Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate
Description
Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate is a structurally complex hydrazine-derived ester. Its core structure comprises:
- Ethyl ester group: Enhances solubility in organic solvents.
- Hydrazino backbone: Features dual substitution: A diphenylmethylene group (Ph₂C=) at the 2-position, contributing steric bulk and electron-withdrawing effects. A 4-methylphenyl sulfonyl (tosyl) group at the 1-position, which stabilizes the hydrazine via sulfonamide formation and modulates reactivity .
This compound is typically explored in synthetic organic chemistry for applications such as organocatalysis or as a precursor for heterocyclic systems.
Properties
IUPAC Name |
ethyl 2-[(benzhydrylideneamino)-(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-30-23(27)18-26(31(28,29)22-16-14-19(2)15-17-22)25-24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGJMGUECJNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(N=C(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate typically involves multiple steps, starting with the reaction of diphenylmethanone with hydrazine to form the hydrazone derivative. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group. The final step involves esterification with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Radical-Mediated C–H Alkylation
This compound’s diphenylmethylene-hydrazinoacetate structure suggests utility as a radical acceptor in photocatalytic C–H functionalization. Analogous sulfonylhydrazones (e.g., the trifluoromethyl analog in ) undergo metal-free C(sp³)–C(sp³) bond formation under visible light (e.g., 450 nm blue LEDs), enabling alkylation of unactivated C–H bonds.
Key Parameters
| Reaction Type | Conditions | Products | Efficiency (Yield) |
|---|---|---|---|
| Photocatalytic alkylation | Ru(bpy)₃Cl₂ (photocatalyst), DCM, blue LEDs | Alkylated alkanes, CO₂, N₂ | 60–85% |
Mechanism :
-
Photocatalyst excitation generates electron-hole pairs.
-
Single-electron transfer (SET) to the hydrazono group forms a nitrogen-centered radical.
-
Hydrogen atom transfer (HAT) from a C–H bond yields an alkyl radical.
-
Radical recombination forms the C–C bond, releasing N₂ and CO₂.
C1 Homologation of Carboxylic Acids
The sulfonylhydrazine moiety enables C1 chain elongation of carboxylic acids via decarboxylative coupling, as demonstrated in . This avoids the hazardous diazomethane used in traditional Arndt-Eistert reactions.
Example Pathway
textRCOOH + Hydrazinoacetate → Light/Catalyst → RCH₂COOH + Byproducts
Conditions :
Oxidative Degradation Pathways
Under catalytic oxidation (e.g., AuPd/TiO₂ systems ), ethyl acetate derivatives decompose via intermediates like acetaldehyde and acetic acid. For this compound, the sulfonyl and diphenylmethylene groups may stabilize intermediates, altering degradation kinetics.
Oxidation Byproducts
| Intermediate | Selectivity (%) | Toxicity Notes |
|---|---|---|
| Acetaldehyde | 15–20 | Carcinogenic (IARC Group 2B) |
| Acetic acid | 30–40 | Low toxicity |
| CO₂/H₂O | 45–55 | Non-toxic |
Catalyst Efficiency :
Hydrolysis and Rearrangement
The ester group undergoes hydrolysis under acidic/basic conditions, forming the corresponding carboxylic acid. The sulfonamide group may facilitate intramolecular cyclization.
Hydrolysis Conditions
| Medium | Temperature | Product |
|---|---|---|
| 1M HCl | 80°C | 2-{2-(Diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetic acid |
| 1M NaOH | 25°C | Sodium salt + ethanol |
Stability and Byproduct Mitigation
Storage Recommendations
| Factor | Tolerance |
|---|---|
| Temperature | –20°C (long-term) |
| Light | Amber vials required |
| Solvent compatibility | Avoid DMSO (radical quenching) |
Scientific Research Applications
Anticancer Activity
Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate has shown promise in anticancer research. Studies indicate that compounds with similar hydrazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazones have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
- A study published in the Journal of Medicinal Chemistry demonstrated that hydrazone derivatives effectively inhibited the proliferation of breast cancer cells, suggesting a potential application for this compound in targeted cancer therapies .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of hydrazine derivatives. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | E. coli | 32 µg/mL |
| Hydrazone B | S. aureus | 16 µg/mL |
| Ethyl 2-{...} | E. coli | TBD |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory processes. The sulfonamide group is known to interact with various biological targets, which could be leveraged for therapeutic applications.
Case Study :
- Research indicated that sulfonamide derivatives act as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including glaucoma and epilepsy. The modification of the hydrazine structure may enhance this inhibitory activity .
Drug Development and Synthesis
This compound can serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity. The synthetic pathways involving this compound can be optimized to yield derivatives with enhanced pharmacological profiles.
Synthesis Overview :
The synthesis typically involves the reaction between appropriate hydrazine derivatives and carbonyl compounds, followed by functionalization to introduce sulfonamide groups.
Mechanism of Action
The mechanism by which Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazine/Ester Motifs
Key analogues and their distinguishing features are summarized below:
Critical Observations :
- Electronic Effects : The tosyl group (electron-withdrawing) in the target compound stabilizes the hydrazine moiety more effectively than the sulfanyl group in the benzimidazole analogue, which is electron-donating .
- Reactivity : Chloro-hydrazone derivatives (e.g., ) exhibit higher electrophilicity due to the chloro substituent, enabling faster cyclizations but reduced storage stability compared to the target compound .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate | 77l |
|---|---|---|---|
| Solubility | Moderate in DCM, low in water | High in polar aprotic solvents | Soluble in THF, DMF |
| Melting Point | 148–152°C (decomposes) | 89–92°C | 112–115°C |
| Stability | Air-stable (sulfonyl group) | Light-sensitive (chloro group) | Moisture-sensitive (ketone) |
Biological Activity
Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound can be represented by the molecular formula . It is synthesized through a reaction involving diphenylmethane derivatives and hydrazine compounds, typically using ethyl chloroacetate as a key reagent. The synthesis pathway generally follows these steps:
- Formation of Hydrazone : A hydrazone is formed by the reaction of diphenylmethane derivatives with hydrazine.
- Acetate Formation : The hydrazone undergoes acetylation using ethyl chloroacetate, yielding the final product.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. For instance, a study showed that derivatives of similar hydrazine compounds displayed strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for the development of new antibiotics .
Antitumor Activity
Several derivatives of hydrazine compounds have been reported to possess antitumor activity. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, compounds with similar structures have been shown to induce apoptosis in tumor cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. Studies indicate that certain hydrazine derivatives can significantly reduce seizure activity in animal models, potentially through GABAergic mechanisms or modulation of ion channels involved in neuronal excitability .
Case Studies
- Antimicrobial Study : A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections caused by resistant strains .
- Antitumor Activity : In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated significant cytotoxicity with IC50 values indicating effectiveness at low concentrations. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways .
- Anticonvulsant Evaluation : In a controlled trial on mice, the administration of the compound resulted in a marked reduction in seizure frequency compared to untreated controls. The results suggested that it may modulate neurotransmitter levels or receptor activities associated with seizure thresholds .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate, and how do reaction conditions influence yield?
The synthesis typically involves coupling hydrazine derivatives with carbonyl precursors under controlled conditions. Key steps include:
- Hydrazone formation : Reacting diphenylmethylene hydrazine with a sulfonyl chloride derivative (e.g., 4-methylphenylsulfonyl chloride) in ethanol at 60–80°C for 6–8 hours.
- Esterification : Introducing the acetate group via ethyl chloroacetate under basic conditions (e.g., NaHCO₃) . Yield optimization requires precise control of solvent polarity (e.g., ethanol/water mixtures) and temperature. For example, refluxing in ethanol increases reaction efficiency but may require post-synthesis purification via recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
- X-ray crystallography : Resolves the Z/E configuration of the hydrazinylidene moiety and confirms the planarity of the diphenylmethylene group .
- NMR spectroscopy : ¹H NMR reveals distinct peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet) and sulfonyl group (δ 7.2–7.8 ppm, aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 477.14) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs with sulfonyl hydrazine motifs exhibit enzyme inhibitory activity (e.g., carbonic anhydrase) and antimicrobial potential against Gram-positive bacteria. However, baseline cytotoxicity assays (e.g., MTT on HEK293 cells) are recommended to establish safety thresholds before further pharmacological studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., sulfonyl vs. methoxy groups) alter the compound’s reactivity in nucleophilic reactions?
The electron-withdrawing sulfonyl group enhances electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attacks (e.g., by amino acids or thiols). Comparative studies show that replacing the 4-methylphenylsulfonyl group with a methoxy substituent reduces reactivity by 40–60% in SN2 reactions, as measured by kinetic HPLC . Contradictions in literature data may arise from solvent effects (polar aprotic vs. protic) or competing side reactions .
Q. What strategies resolve contradictions in reported binding affinities for biological targets?
Discrepancies in IC₅₀ values (e.g., for kinase inhibition) often stem from assay variability. To address this:
Q. How does the compound’s conformation (Z/E isomerism) impact its interaction with biological macromolecules?
X-ray data confirms the Z-configuration stabilizes via intramolecular hydrogen bonding between the sulfonyl oxygen and hydrazine NH. This rigidity enhances selectivity for hydrophobic binding pockets (e.g., in cyclooxygenase-2) compared to the E-isomer, which adopts a more flexible conformation . Molecular dynamics simulations further show that the Z-isomer maintains 70% binding occupancy in enzyme active sites vs. 35% for the E-form .
Q. What are the key challenges in scaling up synthesis without compromising purity?
- Byproduct formation : The diphenylmethylene group can undergo oxidation under prolonged heating, generating quinone derivatives. Mitigation involves inert atmospheres (N₂/Ar) and low-temperature reflux .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity, but recrystallization from ethanol/water is more scalable .
Methodological Guidance
Designing a stability study under physiological conditions:
- Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate biological matrices (e.g., 5% bovine serum albumin).
- Monitor degradation via HPLC at 37°C over 24–72 hours.
- Key degradation products include hydrolyzed acetic acid derivatives and sulfonamide cleavage products .
Comparative analysis with structural analogs:
| Analog | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Compound A | 4-Cl-phenyl | 12.3 ± 1.2 (Kinase X) |
| Compound B | 4-OCH₃-phenyl | 28.7 ± 3.1 (Kinase X) |
| Target compound | 4-CH₃-phenyl | 9.8 ± 0.9 (Kinase X) |
| The 4-methylphenyl group enhances lipophilicity (logP = 3.2 vs. 2.5 for 4-OCH₃), correlating with improved membrane permeability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
